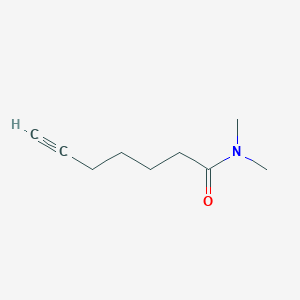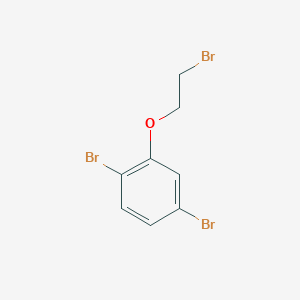
1,4-Dibromo-2-(2-bromoethoxy)benzene
Descripción general
Descripción
1,4-Dibromo-2-(2-bromoethoxy)benzene is a chemical compound with the CAS Number: 377091-18-4 . It has a molecular weight of 358.85 and its IUPAC name is 2-bromoethyl 2,5-dibromophenyl ether .
Molecular Structure Analysis
The InChI code for 1,4-Dibromo-2-(2-bromoethoxy)benzene is 1S/C8H7Br3O/c9-3-4-12-8-5-6 (10)1-2-7 (8)11/h1-2,5H,3-4H2 . This indicates the presence of a benzene ring with bromoethyl and dibromophenyl ether groups attached.Aplicaciones Científicas De Investigación
Organic Synthesis
1,4-Dibromo-2-(2-bromoethoxy)benzene: is a valuable reagent in organic synthesis. It serves as a versatile building block for constructing complex molecular architectures due to its highly reactive bromine atoms, which can be substituted through various reactions. For instance, it can be used to synthesize polysubstituted benzenes, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Research
In pharmaceutical research, this compound finds application in the synthesis of drug intermediates. Its bromine groups are amenable to further functionalization, making it a precursor for various active pharmaceutical ingredients (APIs). It’s particularly useful in the synthesis of molecules with a phenyl ether backbone, which is a common motif in drug design .
Polymer Chemistry
The brominated ether functionality of 1,4-Dibromo-2-(2-bromoethoxy)benzene makes it a candidate for initiating polymerization reactions. It can act as a cross-linking agent, helping to form polymers with enhanced thermal stability and mechanical strength. This is especially relevant in the creation of flame-retardant materials .
Materials Science
In materials science, this compound can be utilized to modify the surface properties of materials. Its bromine atoms can be used to attach various functional groups onto the surface of materials, thereby altering their hydrophobicity, conductivity, or reactivity. This has implications in the development of advanced materials for electronics, coatings, and nanotechnology applications .
Analytical Chemistry
1,4-Dibromo-2-(2-bromoethoxy)benzene: can be used as a standard or reference compound in analytical methods such as NMR, HPLC, and mass spectrometry. Its distinct spectral properties allow for its use in method development and calibration, ensuring accurate and reliable analytical results .
Environmental Research
In environmental research, the compound’s reactivity with various environmental contaminants can be studied to understand degradation pathways and remediation strategies. It can also serve as a model compound for studying the environmental fate of brominated organic compounds, which are of concern due to their potential as persistent organic pollutants .
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Dibromo-2-(2-bromoethoxy)benzene are currently unknown. This compound is primarily used for research and development purposes
Mode of Action
As a brominated compound, it may participate in electrophilic aromatic substitution reactions . .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2-(2-bromoethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Propiedades
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(2-bromoethoxy)benzene | |
CAS RN |
377091-18-4 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

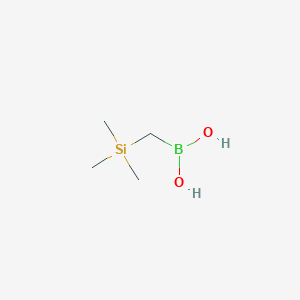
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
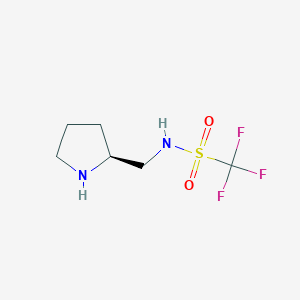
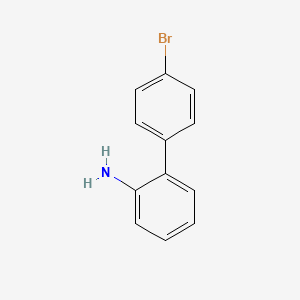
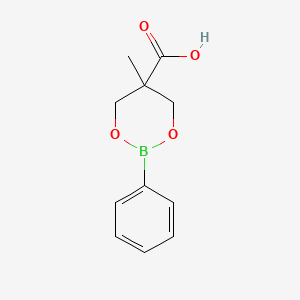

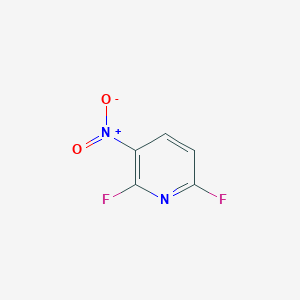

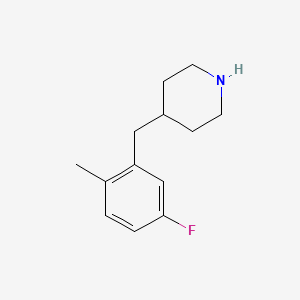
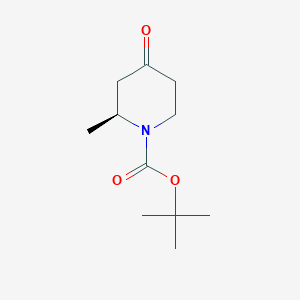

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

